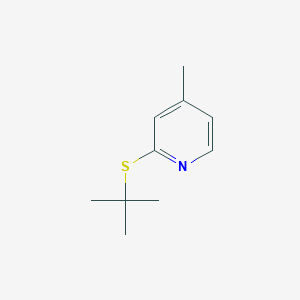![molecular formula C22H44O5S B098696 (Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate CAS No. 18366-27-3](/img/structure/B98696.png)
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate, commonly known as OMPHS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OMPHS is a derivative of oleic acid, which is a monounsaturated omega-9 fatty acid found in various plant and animal sources.
科学的研究の応用
OMPHS has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine. It has been used as a surfactant in the synthesis of nanoparticles, as well as a stabilizer for enzymes and proteins. OMPHS has also been studied for its potential use as a drug delivery vehicle, due to its ability to form micelles in aqueous solutions.
作用機序
The mechanism of action of OMPHS is not fully understood. However, it is believed to interact with cell membranes, leading to changes in membrane structure and function. OMPHS has also been shown to interact with proteins, leading to changes in their conformation and activity.
生化学的および生理学的効果
OMPHS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the activity of certain enzymes, such as acetylcholinesterase. OMPHS has also been shown to have anti-inflammatory effects, as well as the ability to reduce oxidative stress.
実験室実験の利点と制限
OMPHS has several advantages for lab experiments, including its ability to form micelles in aqueous solutions, its stability in various pH and temperature conditions, and its biocompatibility. However, OMPHS also has limitations, including its potential toxicity at high concentrations and its limited solubility in water.
将来の方向性
There are several future directions for research on OMPHS. One area of research is the development of OMPHS-based drug delivery systems, which could improve the efficacy and safety of existing drugs. Another area of research is the study of OMPHS as a potential treatment for neurodegenerative diseases, due to its ability to inhibit acetylcholinesterase. Additionally, further research is needed to understand the mechanism of action of OMPHS and its potential toxicity at high concentrations.
In conclusion, OMPHS is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of OMPHS and its applications.
合成法
The synthesis method for OMPHS involves the reaction of oleic acid with chlorosulfonic acid, followed by the reaction with 1,3-propanediol. The resulting product is then treated with sodium hydroxide to obtain OMPHS. The purity of the final product can be improved by recrystallization.
特性
CAS番号 |
18366-27-3 |
|---|---|
製品名 |
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate |
分子式 |
C22H44O5S |
分子量 |
420.6 g/mol |
IUPAC名 |
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C22H44O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22(4-2)27-28(23,24)25/h11-12,22H,3-10,13-21H2,1-2H3,(H,23,24,25)/b12-11- |
InChIキー |
CXECSFAECLYBNS-QXMHVHEDSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(CC)OS(=O)(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
その他のCAS番号 |
18366-27-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





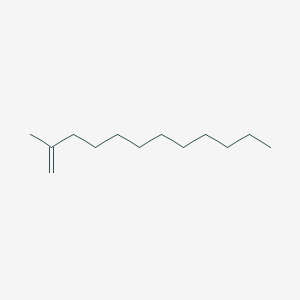
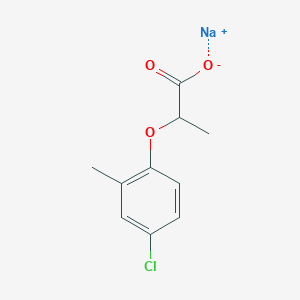
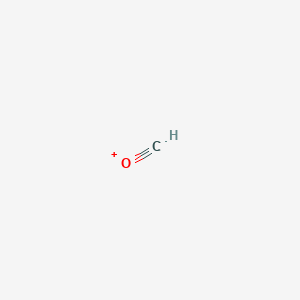
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)



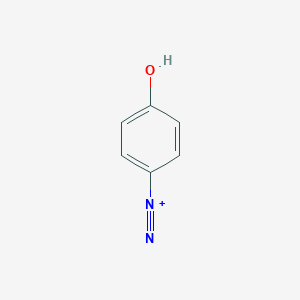
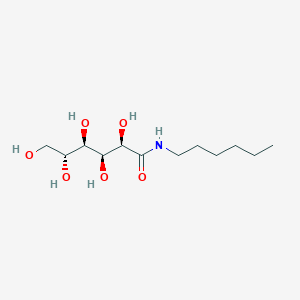
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

